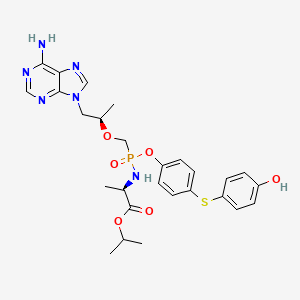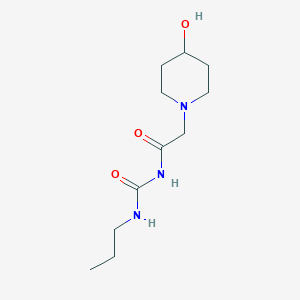
3-(2-Hydroxyethoxy)-4-nitrobenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Hydroxyethoxy)-4-nitrobenzoic acid is an organic compound with the molecular formula C9H9NO6 It is a derivative of benzoic acid, featuring a nitro group at the 4-position and a hydroxyethoxy group at the 3-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Hydroxyethoxy)-4-nitrobenzoic acid typically involves the nitration of 3-(2-Hydroxyethoxy)benzoic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the 4-position. The reaction conditions must be carefully controlled to avoid over-nitration and to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity products.
化学反応の分析
Types of Reactions
3-(2-Hydroxyethoxy)-4-nitrobenzoic acid can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.
Substitution: The hydroxyethoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in acidic conditions.
Substitution: Nucleophiles such as halides or amines in the presence of a base or under acidic conditions.
Major Products Formed
Reduction: 3-(2-Hydroxyethoxy)-4-aminobenzoic acid.
Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.
科学的研究の応用
3-(2-Hydroxyethoxy)-4-nitrobenzoic acid has several scientific research applications:
Chemistry: It can be used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may have potential as enzyme inhibitors or as probes for studying biological pathways.
Medicine: Research into its derivatives may lead to the development of new pharmaceuticals with specific biological activities.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 3-(2-Hydroxyethoxy)-4-nitrobenzoic acid and its derivatives depends on the specific application. For example, if used as an enzyme inhibitor, the compound may interact with the active site of the enzyme, blocking its activity. The hydroxyethoxy and nitro groups can participate in hydrogen bonding and electrostatic interactions with the target molecules, influencing their biological activity.
類似化合物との比較
Similar Compounds
3-(2-Hydroxyethoxy)benzoic acid: Lacks the nitro group, making it less reactive in certain chemical reactions.
4-Nitrobenzoic acid:
3-(2-Hydroxyethoxy)propanoic acid: Similar structure but with a propanoic acid backbone instead of a benzoic acid backbone.
Uniqueness
3-(2-Hydroxyethoxy)-4-nitrobenzoic acid is unique due to the presence of both the hydroxyethoxy and nitro groups, which confer distinct chemical reactivity and potential for diverse applications. The combination of these functional groups allows for specific interactions in biological systems and versatile chemical transformations.
特性
分子式 |
C9H9NO6 |
|---|---|
分子量 |
227.17 g/mol |
IUPAC名 |
3-(2-hydroxyethoxy)-4-nitrobenzoic acid |
InChI |
InChI=1S/C9H9NO6/c11-3-4-16-8-5-6(9(12)13)1-2-7(8)10(14)15/h1-2,5,11H,3-4H2,(H,12,13) |
InChIキー |
APGOBMZJQQMSBQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1C(=O)O)OCCO)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


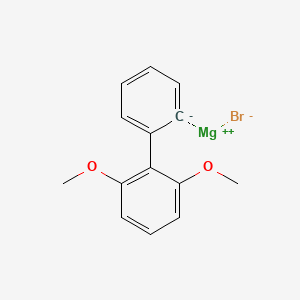
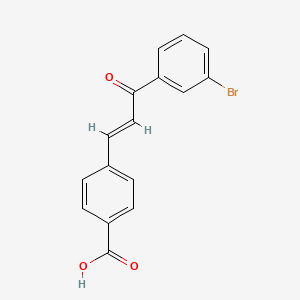

![3-(piperazin-1-yl)-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one hydrochloride](/img/structure/B14897843.png)
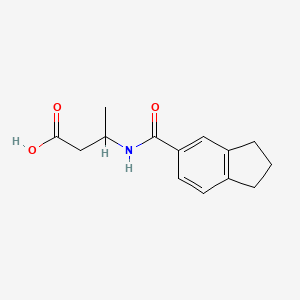


![N-[2-[2-[(E)-3-(2,3-dimethoxyphenyl)prop-2-enoyl]-4,5-dimethoxyphenyl]ethyl]acetamide](/img/structure/B14897855.png)

